Pestalone

Description

Properties

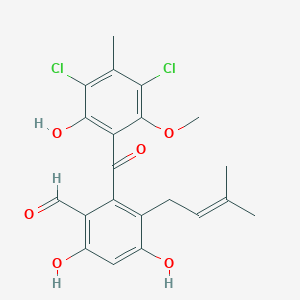

Molecular Formula |

C21H20Cl2O6 |

|---|---|

Molecular Weight |

439.3 g/mol |

IUPAC Name |

2-(3,5-dichloro-2-hydroxy-6-methoxy-4-methylbenzoyl)-4,6-dihydroxy-3-(3-methylbut-2-enyl)benzaldehyde |

InChI |

InChI=1S/C21H20Cl2O6/c1-9(2)5-6-11-13(25)7-14(26)12(8-24)15(11)19(27)16-20(28)17(22)10(3)18(23)21(16)29-4/h5,7-8,25-26,28H,6H2,1-4H3 |

InChI Key |

ACRANQNXYMAQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)OC)C(=O)C2=C(C(=CC(=C2C=O)O)O)CC=C(C)C)O)Cl |

Synonyms |

pestalone |

Origin of Product |

United States |

Foundational & Exploratory

Pestalone: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pestalone is a chlorinated benzophenone antibiotic first discovered from a marine-derived fungus belonging to the genus Pestalotiopsis. Its production is notably induced through co-cultivation with a marine bacterium, highlighting a fascinating example of microbial interaction leading to the activation of silent biosynthetic gene clusters. This technical guide provides an in-depth overview of the discovery, isolation protocols, and biological activities of this compound. It is designed to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and drug development.

Introduction

The marine environment is a vast and largely untapped reservoir of microbial diversity, offering a promising frontier for the discovery of novel secondary metabolites with therapeutic potential. Marine fungi, in particular, have emerged as a prolific source of structurally unique and biologically active compounds. This compound, a chlorinated benzophenone, represents a significant discovery in this field, not only for its potent antibacterial properties but also for the unique circumstances of its production. It was first isolated from a co-culture of a marine fungus of the genus Pestalotia (now commonly referred to as Pestalotiopsis) and a marine bacterium, strain CNJ-328.[1][2][3] This discovery underscored the potential of microbial co-culture as a strategy to unlock the production of otherwise silent or "cryptic" secondary metabolites.

This guide details the scientific journey of this compound, from its initial discovery to subsequent re-evaluation of its biological activity. It provides structured data on its physicochemical properties and bioactivity, outlines detailed, albeit generalized, experimental protocols for its production and isolation, and visually represents the key workflows and conceptual signaling pathways involved.

Discovery and Producing Organism

This compound was first reported in 2001 by Cueto and colleagues.[1][2][3] The compound was isolated from the mixed fermentation of a marine fungus, identified as a member of the genus Pestalotia, and an unidentified marine bacterium. The fungus was originally isolated from the surface of the brown alga Rosenvingea sp. collected in the Bahamas.[1][2][3] It is important to note that the genera Pestalotia and Pestalotiopsis are often used interchangeably in the literature, with Pestalotiopsis being the more current and widely accepted name.[4] Species of Pestalotiopsis are known to be rich sources of diverse and bioactive secondary metabolites.[4]

A key finding of the initial discovery was that this compound was not produced when either the fungus or the bacterium was cultured alone, indicating that the bacterial presence was essential to induce its biosynthesis in the fungus.[1][5] Further studies have suggested that this induction likely requires direct cell-to-cell contact between the two microorganisms.

Physicochemical and Biological Data

Physicochemical Properties

This compound is a chlorinated benzophenone with the molecular formula C₂₁H₂₀Cl₂O₆. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀Cl₂O₆ | [1] |

| Molecular Weight | 439.3 g/mol | [1] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 153-155 °C | [1] |

| UV λmax (in CH₂Cl₂) | 340 nm, 281 nm, 238 nm | [1] |

| IR νmax (film) | 3225, 2943, 1635, 1620 cm⁻¹ | [1] |

Table 1: Physicochemical Properties of this compound.

Biological Activity

This compound initially demonstrated potent antibacterial activity against multidrug-resistant pathogens. However, subsequent studies involving the total synthesis of this compound reported significantly higher Minimum Inhibitory Concentration (MIC) values, suggesting the initial high potency might have been overestimated or influenced by other factors in the natural extract. Table 2 summarizes the reported biological activities of this compound.

| Target Organism | Activity Metric | Reported Value | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 37 ng/mL | [1][2][3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 3-10 µg/mL | [5][6] |

| Vancomycin-resistant Enterococcus faecium (VRE) | MIC | 78 ng/mL | [1][2][3] |

| Human Tumor Cell Lines (NCI 60) | Mean GI₅₀ | 6.0 µM | [1][2][3] |

Table 2: Biological Activity of this compound.

Experimental Protocols

The following sections provide detailed, generalized protocols for the co-culture, extraction, and purification of this compound. These are based on methodologies reported in the literature for this compound and other fungal secondary metabolites and may require optimization for specific laboratory conditions and strains.

Co-culture for this compound Production

Objective: To induce the production of this compound by co-culturing Pestalotiopsis sp. with a marine bacterium.

Materials:

-

Pestalotiopsis sp. isolate (e.g., from a marine source)

-

Marine bacterial isolate (e.g., Libanicoccus sp. or other marine proteobacteria)

-

Potato Dextrose Broth (PDB) or other suitable fungal growth medium

-

Marine Broth (MB) or other suitable bacterial growth medium

-

Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Prepare Inocula:

-

Grow the Pestalotiopsis sp. in PDB at 25-28°C for 5-7 days to obtain a well-developed mycelial culture.

-

Grow the marine bacterium in MB at 28-30°C for 24-48 hours to obtain a liquid culture in the exponential growth phase.

-

-

Co-culture Inoculation:

-

In a new flask containing PDB, inoculate with a small agar plug or a homogenized mycelial suspension of the Pestalotiopsis sp. culture.

-

Simultaneously or after a pre-incubation period of the fungus (e.g., 2-3 days), inoculate the flask with an aliquot of the bacterial culture. The optimal inoculation ratio of fungus to bacterium should be determined empirically.

-

-

Incubation:

-

Incubate the co-culture flasks at 25-28°C with shaking (e.g., 150-200 rpm) for 10-14 days.

-

-

Monitoring:

-

Monitor the culture for signs of growth and pigment production, which may indicate secondary metabolite synthesis.

-

A control flask containing only the Pestalotiopsis sp. should be run in parallel to confirm that this compound production is specific to the co-culture.

-

Extraction of this compound

Objective: To extract this compound from the co-culture broth.

Materials:

-

Co-culture broth from the previous step

-

Ethyl acetate (EtOAc) or other suitable organic solvent

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

-

Mycelial Extraction (Optional but Recommended):

-

The collected mycelia can be extracted by soaking in a solvent like methanol or acetone, followed by filtration and evaporation of the solvent. The resulting residue can then be partitioned between water and ethyl acetate.

-

-

Concentration:

-

Combine all the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid - TFA)

Protocol:

-

Initial Fractionation (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., 100% hexane).

-

Elute the column with a stepwise or gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the yellow-colored this compound.

-

-

HPLC Purification:

-

Combine the this compound-containing fractions from the silica gel column and concentrate them.

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample onto a reversed-phase HPLC column (e.g., C18, 5 µm particle size, 4.6 x 250 mm).

-

Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA as a modifier). A typical gradient could be from 30% to 100% acetonitrile over 30 minutes at a flow rate of 1 mL/min. The optimal gradient should be developed based on analytical runs.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm or 340 nm).

-

Collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

The collected fraction can be re-purified using the same or a different HPLC method (e.g., isocratic elution) to achieve high purity.

-

The purity of the final compound should be assessed by analytical HPLC.

-

The structure of the purified this compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound.

Conceptual Signaling Pathway for Induction

The precise signaling pathway that leads to the induction of this compound biosynthesis in Pestalotiopsis sp. upon interaction with the marine bacterium has not yet been fully elucidated. However, based on the current understanding of fungus-bacterium interactions, a conceptual model can be proposed. The induction appears to require physical contact, suggesting the involvement of cell surface receptors and a subsequent intracellular signaling cascade that activates the transcription of the this compound biosynthetic gene cluster.

Mechanism of Action

The precise antibacterial mechanism of action for this compound has not been definitively established. However, for other naturally occurring benzophenones, the proposed mechanism involves the disruption of the bacterial cell membrane. These compounds can cause leakage of intracellular components, such as proteins, leading to cell death. It is hypothesized that benzophenones may interact with the lipid bilayer of the bacterial membrane, causing depolarization and increased permeability. This action on the cell wall has been observed in both Gram-positive and Gram-negative bacteria.

Conclusion and Future Perspectives

This compound stands as a compelling example of the chemical diversity harbored within marine microbial communities and the potential of co-culture techniques to unlock novel natural products. While the initial excitement regarding its exceptionally high potency against resistant bacteria has been tempered by subsequent studies, this compound and its derivatives remain interesting scaffolds for further investigation in antibacterial drug discovery.

Future research should focus on several key areas:

-

Elucidation of the Signaling Pathway: Identifying the specific molecular signals and the fungal signal transduction pathway involved in the induction of this compound biosynthesis will be crucial for understanding and potentially manipulating its production.

-

Optimization of Production: Developing methods to enhance the yield of this compound, either through optimization of the co-culture conditions or through heterologous expression of its biosynthetic gene cluster, is essential for further development.

-

Mechanism of Action Studies: A detailed investigation into the antibacterial mechanism of this compound will provide valuable insights for its potential therapeutic application and for the design of more potent analogues.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The chemical synthesis of this compound analogues and the evaluation of their biological activity will be important for identifying compounds with improved potency and pharmacological properties.

The story of this compound's discovery and the ongoing efforts to understand its biology and chemistry serve as a powerful illustration of the challenges and opportunities in the field of marine natural product research.

References

- 1. Inhibition of Microbial Quorum Sensing Mediated Virulence Factors by Pestalotiopsis sydowiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 3. Antibacterial and antioxidant xanthones and benzophenone from garcinia smeathmannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Microbial Quorum Sensing Mediated Virulence Factors by Pestalotiopsis sydowiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pestalone Biosynthesis Pathway in Pestalotia sp.: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pestalone is a potent chlorinated benzophenone antibiotic produced by the marine-derived fungus Pestalotia sp., with significant activity against multidrug-resistant bacteria. Its unique chemical scaffold, featuring a dichlorinated and prenylated benzophenone core, makes it a compelling target for biosynthetic investigation and therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete gene cluster has not been definitively characterized, this document synthesizes available genomic and biochemical data from related fungal systems to propose a putative biosynthetic route. Detailed experimental protocols for key analytical and genetic techniques are provided, alongside structured data tables and pathway diagrams to facilitate further research and exploitation of this promising natural product.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Marine microorganisms have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound, isolated from a marine-deuteromycete Pestalotia sp. (strain CNL-365) in co-culture with a marine bacterium, stands out for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)[1].

The chemical structure of this compound, a chlorinated and C-prenylated benzophenone, suggests a polyketide-based biosynthetic origin with significant post-PKS modifications. Understanding the genetic and enzymatic machinery responsible for its production is crucial for several reasons:

-

Pathway Elucidation: Defining the complete biosynthetic pathway provides fundamental knowledge of fungal natural product biosynthesis.

-

Bioengineering: Identification of the biosynthetic gene cluster (BGC) opens avenues for heterologous expression and yield improvement through metabolic engineering.

-

Analogue Generation: Characterization of the pathway's enzymes, particularly the tailoring enzymes, can enable the biocatalytic generation of novel this compound derivatives with potentially improved pharmacological properties.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the putative this compound biosynthesis pathway, drawing upon current literature and genomic data from closely related fungal systems.

Proposed Biosynthesis Pathway of this compound

While the definitive "pes" biosynthetic gene cluster for this compound has not been explicitly identified and characterized in the literature, a plausible pathway can be constructed based on the known biosynthesis of similar chlorinated benzophenones in Pestalotiopsis species, such as the pestalachlorides[2]. The biosynthesis is hypothesized to proceed through three key stages: polyketide backbone formation, chlorination, and prenylation.

Polyketide Backbone Synthesis

The benzophenone core of this compound is likely assembled by a Type I Polyketide Synthase (PKS). These large, multi-domain enzymes catalyze the iterative condensation of acyl-CoA precursors to form a polyketide chain, which then undergoes cyclization and aromatization to yield the characteristic benzophenone scaffold.

Halogenation

The dichlorination of the aromatic ring is a critical step in this compound biosynthesis and a key contributor to its bioactivity. This reaction is likely catalyzed by a Flavin-Dependent Halogenase (FDH). Genome mining studies in Pestalotiopsis have identified putative FDH genes within cryptic BGCs responsible for producing other chlorinated metabolites[2]. These enzymes utilize a source of activated chlorine (e.g., chloride ions) and molecular oxygen to regioselectively halogenate the polyketide-derived aromatic ring.

Prenylation

The final key modification is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the second aromatic ring. This C-prenylation is catalyzed by an aromatic prenyltransferase (PT). Fungal genomes are known to harbor a variety of PTs capable of modifying diverse aromatic substrates[3][4][5]. These enzymes typically belong to the ABBA or DMATS-type prenyltransferase superfamilies and are responsible for the final structural diversification of many natural products.

The following diagram illustrates the proposed logical flow of the this compound biosynthesis pathway.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data such as enzyme kinetics or metabolite concentrations for the this compound biosynthetic pathway in the public domain. However, bioactivity data for this compound has been reported.

| Compound | Bioactivity | Test Organism | Value | Reference |

| This compound | Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus | 37 ng/mL | [1] |

| This compound | Minimum Inhibitory Concentration (MIC) | Vancomycin-resistant Enterococcus faecium | 78 ng/mL | [1] |

| This compound | Mean GI₅₀ | NCI 60 Human Tumor Cell Line Screen | 6.0 µM | [1] |

Experimental Protocols

The following protocols are representative of the methodologies that would be employed to elucidate and characterize the this compound biosynthetic pathway, based on similar studies of fungal secondary metabolites.

Genome Mining for the this compound Biosynthetic Gene Cluster

This protocol outlines a bioinformatic approach to identify the putative this compound BGC from the genome sequence of a producing Pestalotiopsis strain.

Objective: To identify a putative BGC containing genes for a PKS, a halogenase, and a prenyltransferase.

Methodology:

-

Obtain Genome Sequence: Sequence the genome of the this compound-producing Pestalotia sp. strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality assembly.

-

BGC Prediction: Submit the assembled genome to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server or standalone version for prediction of secondary metabolite BGCs.

-

Homology Searching:

-

Perform BLASTp searches against the predicted proteome of the fungus using known fungal flavin-dependent halogenase (e.g., GedL from Aspergillus terreus) and aromatic prenyltransferase protein sequences as queries[2].

-

Identify predicted BGCs that contain homologs to both a halogenase and a prenyltransferase, in addition to a Type I PKS.

-

-

Cluster Annotation: Manually annotate the genes within the candidate BGC to predict their functions based on homology to characterized enzymes in public databases (e.g., NCBI, UniProt).

References

- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 2. Halogenase-Targeted Genome Mining Leads to the Discovery of (±) Pestalachlorides A1a, A2a, and Their Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Group of Aromatic Prenyltransferases in Fungi, Catalyzing a 2,7-Dihydroxynaphthalene 3-Dimethylallyl-transferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzymatic studies on aromatic prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Pestalone: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pestalone, a chlorinated benzophenone produced by the marine-derived fungus Pestalotia sp., has garnered scientific interest due to its notable biological activities. Initially lauded for its potent antibiotic properties, subsequent investigations have revealed a more moderate antibacterial profile alongside cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While the precise molecular targets and signaling pathways remain an active area of research, this document synthesizes the available data on its antibiotic and cytotoxic activities, drawing parallels with structurally related compounds to propose potential mechanisms. Detailed experimental protocols for key assays and visual representations of hypothesized signaling pathways are included to facilitate further investigation into this intriguing natural product.

Introduction

This compound is a secondary metabolite identified from a co-culture of a marine fungus of the genus Pestalotia and a marine bacterium.[1][2][3] Its chemical structure is characterized by a highly functionalized, chlorinated benzophenone core.[4] Early reports highlighted its potent antibiotic activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[2][3] However, later studies with synthetically derived this compound have suggested a more moderate level of antibacterial efficacy.[4][5] In addition to its antibiotic potential, this compound has demonstrated moderate in vitro cytotoxicity across a panel of 60 human cancer cell lines in the National Cancer Institute's screen.[2][3] This dual activity profile makes this compound a compelling subject for further research in both infectious disease and oncology. This guide aims to consolidate the existing knowledge and provide a framework for future mechanistic studies.

Antibiotic Activity and Hypothesized Mechanism of Action

This compound's antibacterial activity has been a primary focus of investigation. While initial findings reported very low minimum inhibitory concentrations (MICs), subsequent analysis has indicated more moderate activity.

Quantitative Data: Antibacterial Potency

| Target Organism | Reported MIC (Initial Study) | Re-evaluated MIC | Citation(s) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 37 ng/mL | 3-10 µg/mL | [2][3][4][5] |

| Vancomycin-resistant Enterococcus faecium (VRE) | 78 ng/mL | Not Reported | [2][3] |

Hypothesized Mechanism: Disruption of Bacterial Cell Membrane

The precise molecular target of this compound's antibiotic action has not been definitively identified. However, based on the activity of other benzophenone-class antibiotics, a plausible mechanism involves the disruption of the bacterial cell membrane.[6] This hypothesis posits that the lipophilic nature of the benzophenone scaffold facilitates its insertion into the bacterial cell membrane, leading to a loss of membrane integrity.

This disruption could manifest in several ways:

-

Membrane Depolarization: Alteration of the membrane potential, disrupting essential cellular processes that rely on the electrochemical gradient.

-

Increased Permeability: Formation of pores or channels within the membrane, leading to the leakage of vital intracellular components such as ions, metabolites, and proteins.[6]

-

Inhibition of Membrane-Bound Enzymes: Interference with the function of enzymes embedded in the cell membrane that are crucial for processes like cell wall synthesis or energy production.

Proposed Signaling Pathway for Antibiotic Action

Caption: Hypothesized mechanism of this compound's antibiotic action.

Cytotoxic Activity and Hypothesized Mechanism of Action

This compound exhibits moderate cytotoxicity against a range of human cancer cell lines, suggesting its potential as an anticancer agent. The mean GI50 (concentration for 50% growth inhibition) in the NCI-60 screen was reported to be 6.0 µM.[2][3]

Quantitative Data: In Vitro Cytotoxicity

| Parameter | Value | Cell Lines | Citation(s) |

| Mean GI50 | 6.0 µM | NCI-60 Human Tumor Cell Line Panel | [2][3] |

Hypothesized Mechanism: Induction of Apoptosis

While the specific mechanism of this compound-induced cytotoxicity is yet to be elucidated, studies on other natural benzophenone derivatives provide a potential framework. One such compound, 2, 4', 6-trihydroxy-4-methoxybenzophenone, has been shown to induce apoptosis in human colon carcinoma cells.[7] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, DNA fragmentation, and the activation of caspase cascades.[7]

The proposed apoptotic pathway involves the regulation of the Bcl-2 family of proteins, which are key modulators of programmed cell death. An upregulation of pro-apoptotic proteins (e.g., Bak) and a concurrent modulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) can lead to the permeabilization of the mitochondrial outer membrane.[7] This event triggers the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to the execution of apoptosis.

Furthermore, some benzophenones have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[7]

Proposed Signaling Pathway for Cytotoxic Action

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial strains (e.g., MRSA, VRE)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with the adjusted bacterial suspension. Include positive (bacteria in broth without this compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., from the NCI-60 panel)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Human cancer cell lines

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a defined period.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Experimental Workflow Diagram

Caption: A logical workflow for investigating this compound's bioactivity.

Conclusion and Future Directions

This compound remains a natural product with intriguing, albeit not fully characterized, biological activities. While its initial promise as a potent antibiotic has been tempered by more recent findings, its cytotoxic effects against cancer cells warrant further investigation. The proposed mechanisms of action—disruption of the bacterial cell membrane and induction of apoptosis in cancer cells—are based on data from structurally related benzophenones and require direct experimental validation for this compound.

Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound in both bacteria and cancer cells.

-

Signaling Pathway Analysis: Conducting detailed studies to confirm the involvement of the hypothesized signaling pathways and to identify other modulated pathways through transcriptomic and proteomic approaches.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.

A deeper understanding of this compound's mechanism of action will be crucial for determining its potential for further development as a therapeutic agent. The experimental frameworks and hypothesized pathways presented in this guide offer a foundation for these future investigations.

References

- 1. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new antibiotic produced by a marine fungus in response to bacterial challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. On the antibiotic and antifungal activity of this compound, pestalachloride A, and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of Pestalone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Pestalone, a chlorinated benzophenone antibiotic. The information presented herein is crucial for the identification, characterization, and further development of this potent natural product. All data is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability for research and development applications.

Introduction to this compound

This compound is a novel antibiotic produced by the marine fungus Pestalotia sp. when co-cultured with a marine bacterium.[1][2][3] Its unique structure, confirmed by single-crystal X-ray analysis, and its significant antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF) make it a compound of high interest for drug discovery and development programs.[1][3]

Spectroscopic and Spectrometric Data

The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This data is fundamental for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data for this compound were acquired in acetone-d6. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for this compound in Acetone-d6 [1][4]

| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | HMBC Correlations |

| 1 | 108.4 | - | 2, 3, 5, 6, 13 |

| 2 | 163.5 | - | 1, 3, 4, CHO |

| 3 | 103.2 | 11.8 (s) | 1, 2, 4, 5 |

| 4 | 161.4 | - | 2, 3, 5, 6, CHO |

| 5 | 106.9 | - | 1, 3, 4, 6, 14 |

| 6 | 134.8 | 6.45 (s) | 1, 2, 4, 5 |

| 7 | 115.3 | - | 8, 9, 11, 12, 13 |

| 8 | 132.8 | - | 7, 9, 10, 12 |

| 9 | 123.0 | - | 7, 8, 10, 11, 13, OCH3 |

| 10 | 128.4 | - | 8, 9, 11, 12, CH3 |

| 11 | 121.2 | - | 7, 9, 10, 12 |

| 12 | 155.6 | 12.4 (s) | 7, 8, 10, 11, 13 |

| 13 | 204.4 | - | 1, 6, 7, 12 |

| 14 | 26.1 | 3.32 (d, 7.0) | 5, 15, 16, 17 |

| 15 | 123.0 | 5.23 (t, 7.0) | 14, 16, 17 |

| 16 | 132.8 | - | 14, 15, 17 |

| 17 | 25.8 | 1.76 (s) | 15, 16 |

| 18 | 17.6 | 1.68 (s) | 15, 16 |

| OCH3 | 61.6 | 3.75 (s) | 9 |

| CH3 | 19.2 | 2.15 (s) | 10 |

| CHO | 192.0 | 10.2 (s) | 2, 4 |

Mass Spectrometry (MS) Data

Mass spectrometry data was critical in determining the molecular formula and identifying the presence of chlorine atoms in this compound.

Table 2: Mass Spectrometry Data for this compound [1]

| Technique | Ionization Mode | Observed m/z | Interpretation |

| LREIMS | EI | 438/440/442 | [M]⁺, Isotope pattern indicates two chlorine atoms |

| HRFABMS | FAB | 439.0731 | [M+H]⁺, Calculated for C₂₁H₂₀O₆³⁵Cl₂: 439.0715 |

| EIMS | EI | 423/425/427 | [M - CH₃]⁺ |

| EIMS | EI | 407/409/411 | [M - OCH₃]⁺ |

| EIMS | EI | 395/397/399 | - |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on the information provided in the founding publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in acetone-d6.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.

-

Experiments:

-

¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, coupling constants, and multiplicities of the protons.

-

¹³C NMR: Standard carbon NMR experiments, including broadband proton-decoupled spectra, are acquired to identify the chemical shifts of all carbon atoms.

-

2D NMR: A suite of 2D NMR experiments, including COSY, HMQC, and HMBC, are conducted to establish correlations between protons and carbons, which is essential for the complete structural assignment.[2]

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent signal.

Mass Spectrometry (MS)

-

Low-Resolution Electron Ionization Mass Spectrometry (LREIMS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is ionized using a high-energy electron beam.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) to produce the mass spectrum, which reveals the molecular ion peak and fragmentation pattern.

-

-

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS):

-

Sample Preparation: The sample is mixed with a matrix (e.g., m-nitrobenzyl alcohol) on a probe tip.

-

Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon), leading to the desorption and ionization of the analyte.

-

Analysis: The exact mass of the molecular ion is measured with high accuracy, allowing for the determination of the elemental composition and molecular formula.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

The Enigmatic Antibacterial Activity of Pestalone Against Gram-Positive Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pestalone, a chlorinated benzophenone natural product, has emerged as a molecule of interest in the ongoing search for novel antibiotics.[1][2] Isolated from the marine fungus Pestalotia sp. through co-cultivation with a marine bacterium, this compound has demonstrated significant biological activity, particularly against problematic Gram-positive bacteria.[1][2] Notably, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) has positioned it as a potential lead for further drug development.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial properties, including a critical analysis of reported quantitative data, detailed experimental protocols for its assessment, and a visualization of the research workflow. While the precise mechanism of action remains to be fully elucidated, this document serves as a foundational resource for researchers investigating this promising natural product.

Quantitative Assessment of Antibacterial Activity

The in vitro antibacterial activity of this compound has been primarily quantified through the determination of its Minimum Inhibitory Concentration (MIC). However, the available literature presents a notable discrepancy in the reported MIC values against MRSA, highlighting the need for further standardized testing.

| Compound | Bacterial Strain | Reported MIC | Reference |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 37 ng/mL | [2][4][5][6] |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3-10 µg/mL | [7] |

| This compound | Vancomycin-Resistant Enterococcus faecium (VRE) | 78 ng/mL | [4][6] |

Note: The significant difference in reported MIC values for MRSA may be attributable to variations in experimental conditions, including the specific strains tested, inoculum preparation, and the methodology used for MIC determination. The earlier reported value of 37 ng/mL suggests exceptionally high potency.[2][4][5][6] In contrast, the later finding of 3-10 µg/mL, while still indicating antibacterial activity, is more modest.[7]

Potential Mechanisms of Action: An Unresolved Question

The precise molecular mechanism by which this compound exerts its antibacterial effect against Gram-positive bacteria has not yet been definitively established in published research. However, based on the general mechanisms of action for metabolites isolated from the Pestalotiopsis genus, several hypotheses can be proposed. These secondary metabolites are known to inhibit or kill multidrug-resistant bacteria through various modes of action, including:[8]

-

Targeting bacterial cell wall synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the Gram-positive cell wall.

-

Interacting with cell membranes: Disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents.

-

Interfering with protein synthesis: Inhibition of ribosomal function and subsequent protein production.

-

Inhibiting nucleic acid replication and transcription: Targeting essential enzymes involved in DNA and RNA synthesis.[8]

Further research is imperative to pinpoint the specific molecular target(s) of this compound and to understand the biochemical pathways it disrupts within Gram-positive bacteria.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of this compound against Gram-positive bacteria, based on the widely accepted broth microdilution method.[9][10]

3.1. Materials

-

This compound (dissolved in a suitable solvent, e.g., dimethyl sulfoxide - DMSO)

-

Gram-positive bacterial strains (e.g., MRSA, VRE)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (37°C)

-

Positive control antibiotic (e.g., vancomycin)

-

Negative control (broth and solvent)

3.2. Procedure

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB within the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to the positive and negative control wells.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours under aerobic conditions.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.[11]

-

Optionally, a growth indicator such as resazurin can be added to aid in the visualization of bacterial viability.

-

Visualizing the Research Workflow

The following diagram illustrates a typical experimental workflow for the assessment of the antibacterial activity of a natural product like this compound.

Signaling Pathways: A Frontier for Discovery

To date, there is no published research detailing the specific signaling pathways within Gram-positive bacteria that are affected by this compound. The identification of such pathways would provide invaluable insight into its mode of action and potential for synergistic combinations with other antimicrobial agents. Future research endeavors should focus on transcriptomic and proteomic analyses of this compound-treated bacteria to elucidate its impact on cellular signaling cascades.

Conclusion and Future Directions

This compound represents a compelling natural product with demonstrated activity against high-priority Gram-positive pathogens. The conflicting reports on its MIC against MRSA underscore the necessity for standardized and comparative studies to definitively establish its potency. The most critical knowledge gap remains the elucidation of its mechanism of action and its effects on bacterial signaling pathways. A concerted research effort employing modern biochemical and "-omics" technologies is required to unlock the full potential of this compound as a therapeutic lead. Such studies will not only clarify its antibacterial properties but also pave the way for the rational design of more potent and selective derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new antibiotic produced by a marine fungus in response to bacterial challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new antibiotic produced by a marine fungus in response to bacterial challenge. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. On the antibiotic and antifungal activity of this compound, pestalachloride A, and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. researchgate.net [researchgate.net]

The Antifungal Potential of Pestalone and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pestalone is a chlorinated benzophenone natural product first isolated from the co-fermentation of a marine-derived fungus of the genus Pestalotia and a marine bacterium.[1][2][3] Initially reported to possess potent antibiotic activity, subsequent studies have re-evaluated its biological profile, revealing a more moderate spectrum of antimicrobial and antifungal properties.[1][2] This technical guide provides an in-depth overview of the antifungal activity of this compound and its synthetic derivatives, presenting key quantitative data, a detailed experimental protocol for antifungal susceptibility testing, and a visualization of the general experimental workflow. While the precise mechanism of action for this compound's antifungal activity is not yet fully elucidated, this guide consolidates the current knowledge to support further research and development in this area.

Quantitative Antifungal Activity

The antifungal efficacy of this compound and its derivatives has been evaluated against a range of plant pathogenic fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and 50% Effective Dose (ED50) values, are summarized in the tables below for comparative analysis.

Table 1: Antifungal Activity of this compound (1) against Plant Pathogenic Fungi [1]

| Fungal Species | MIC (µg/mL) | ED50 (µg/mL) |

| Alternaria mali | >50 | >50 |

| Botrytis cinerea | - | 44.8 |

| Cochliobolus heterostrophus | - | >50 |

| Colletotrichum lagenarium | - | 29.5 |

| Fusarium culmorum | - | 13.5 |

| Phytophthora cryptogea | 25 | - |

| Pyrenophora teres | - | 18.2 |

| Pyricularia oryzae | - | 25.4 |

| Septoria tritici | >50 | >50 |

| Trametes versicolor | - | 23.4 |

| Ustilago maydis | - | >50 |

| Venturia inaequalis | - | 41.3 |

Note: A dash (-) indicates that the data for that specific metric was not provided in the cited source.

Table 2: Antifungal Activity of this compound Derivatives against Plant Pathogenic Fungi [1]

| Compound | Fungal Species | MIC (µg/mL) | ED50 (µg/mL) |

| Pestalachloride A (rac-2a) | Pyrenophora teres | - | 33.1 |

| Fusarium culmorum | - | 31.9 | |

| Pestalalactone (rac-5) | Phytophthora cryptogea | 18.9 | - |

| Trametes versicolor | - | 13.1 | |

| Pyrenophora teres | - | 4.3 | |

| Dibromo derivative (7) | Fusarium culmorum | - | 0.014 |

Note: A dash (-) indicates that the data for that specific metric was not provided in the cited source. Only activities of note are included in this table.

Mechanism of Action

The precise molecular mechanism underlying the antifungal activity of this compound and its derivatives has not been extensively reported in the available literature. Generally, benzophenone-containing compounds have been noted for a variety of biological activities, which can stem from their ability to act as photosensitizers and interact with biological macromolecules.[4] For many antifungal agents, common mechanisms of action include the disruption of ergosterol biosynthesis, inhibition of cell wall synthesis, or interference with nucleic acid and protein synthesis.[5][6][7][8] However, specific studies detailing this compound's interaction with these or other fungal-specific pathways are not currently available. Further research is required to elucidate the specific fungal targets of this compound.

Experimental Protocols

The following is a detailed, generalized protocol for determining the antifungal susceptibility of compounds against filamentous fungi using the broth microdilution method. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1][2][9][10]

Disclaimer: The exact, detailed experimental protocol used in the primary studies on this compound's antifungal activity was not available in the public domain search results. The following represents a standard, widely accepted methodology for such evaluations.

Protocol: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)

-

Preparation of Antifungal Agent Stock Solution:

-

Accurately weigh the desired amount of this compound or its derivative.

-

Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Store the stock solution at an appropriate temperature (e.g., -20°C) until use.

-

-

Preparation of Fungal Inoculum:

-

Culture the filamentous fungi on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sufficient sporulation is observed.

-

Harvest the conidia by gently flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Transfer the conidial suspension to a sterile tube.

-

Adjust the concentration of the conidial suspension to a final inoculum size of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.[2] The concentration can be determined using a hemocytometer or by spectrophotometric methods.

-

-

Assay Procedure in 96-Well Microtiter Plates:

-

Use sterile, 96-well U-bottom or flat-bottom microtiter plates.

-

Prepare serial twofold dilutions of the antifungal agent directly in the microtiter plates using RPMI-1640 medium buffered with MOPS to a pH of 7.0. The final volume in each well should be 100 µL.

-

The range of concentrations tested should be appropriate to determine the MIC of the compound.

-

Add 100 µL of the standardized fungal inoculum to each well containing the antifungal agent dilutions. This will bring the final volume in each well to 200 µL.

-

Include a growth control well (containing only the fungal inoculum in the medium) and a sterility control well (containing only the medium).

-

-

Incubation:

-

Seal the microtiter plates to prevent evaporation.

-

Incubate the plates at 35°C for a duration appropriate for the fungal species being tested (typically 48-72 hours for most filamentous fungi).[2]

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed visually.[2]

-

For some compounds, a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control may be used as the endpoint.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the antifungal susceptibility testing protocol described above.

Caption: A flowchart of the broth microdilution method for antifungal susceptibility testing.

References

- 1. intertekinform.com [intertekinform.com]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njccwei.com [njccwei.com]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. webstore.ansi.org [webstore.ansi.org]

In Vitro Cytotoxicity of Pestalone on Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pestalone is a chlorinated benzophenone antibiotic that has demonstrated moderate in vitro cytotoxicity against human cancer cell lines. This technical guide provides a comprehensive overview of the available data on the cytotoxic effects of this compound, details relevant experimental protocols, and illustrates potential signaling pathways that may be involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the potential of this compound as an anticancer agent.

Data Presentation: Cytotoxicity of this compound

Quantitative data on the in vitro cytotoxicity of this compound is primarily derived from the National Cancer Institute's (NCI) 60-human tumor cell line screen. While specific GI50 (50% growth inhibition) values for each cell line are not publicly available, the mean GI50 across the entire panel has been reported.

Table 1: Summary of In Vitro Cytotoxicity of this compound

| Compound | Assay | Cell Lines | Mean GI50 (µM) | Source |

| This compound | NCI-60 Screen | 60 Human Cancer Cell Lines | 6.0 | [1][2] |

Note: The NCI-60 panel includes cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. The lack of publicly available, detailed GI50 values for each cell line prevents a more granular analysis of this compound's differential activity.

Experimental Protocols

The following is a detailed description of the methodology used in the NCI-60 screen, which is the primary source of cytotoxicity data for this compound. This protocol for the Sulforhodamine B (SRB) assay is a widely accepted method for determining cytotoxicity.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a summary of the standard operating procedure used by the National Cancer Institute for its 60-cell line screen.

1. Cell Culture and Plating:

-

Human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.

-

Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity to allow for cell attachment.

2. Compound Preparation and Addition:

-

This compound is solubilized in dimethyl sulfoxide (DMSO) and diluted with cell culture medium.

-

The compound is added to the plates at various concentrations to establish a dose-response curve. A control group of cells is treated with DMSO alone.

3. Incubation:

-

The plates are incubated for 48 hours under the same conditions as in step 1.

4. Cell Fixation and Staining:

-

Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

-

The supernatant is discarded, and the plates are washed five times with deionized water and air-dried.

-

0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

5. Measurement and Data Analysis:

-

The bound stain is solubilized with 10 mM trizma base.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

The percentage of cell growth is calculated relative to the control wells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

While the specific signaling pathways affected by this compound have not been extensively elucidated in publicly available literature, its cytotoxic nature suggests potential interference with common pathways regulating cell survival and apoptosis. The following diagrams illustrate a hypothetical workflow for cytotoxicity testing and potential apoptotic pathways that could be investigated.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

The induction of apoptosis is a common mechanism of action for cytotoxic compounds. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.

Caption: Potential apoptotic signaling pathways targeted by this compound.

Conclusion

This compound demonstrates moderate cytotoxic activity against a broad range of human cancer cell lines. The standardized NCI-60 screening protocol provides a reliable method for assessing its growth-inhibitory effects. While the precise molecular mechanisms and signaling pathways underlying this compound's cytotoxicity require further investigation, it is plausible that it induces apoptosis through the intrinsic and/or extrinsic pathways. Future research should focus on identifying the specific molecular targets of this compound and elucidating the detailed signaling cascades it modulates to better understand its potential as a therapeutic agent in oncology.

References

Spontaneous Conversion of Pestalone to Pestalalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spontaneous conversion of Pestalone, a chlorinated benzophenone, into its isomeric lactone, pestalalactone. This facile transformation, identified as an intramolecular Cannizzaro-Tishchenko type reaction, can be induced under specific conditions, representing a critical consideration in the handling, formulation, and therapeutic application of this compound and related compounds. This document outlines the underlying chemical mechanism, summarizes key experimental findings, and provides detailed protocols for inducing and analyzing this conversion.

Core Concept: An Intramolecular Redox Rearrangement

The conversion of this compound to pestalalactone is not a spontaneous degradation in the absence of external triggers but rather a facile isomerization that proceeds readily under specific energetic or catalytic conditions. The reaction is characterized as an intramolecular Cannizzaro-Tishchenko type reaction. In this process, one part of the this compound molecule is oxidized while another part is simultaneously reduced, leading to the formation of the more thermodynamically stable lactone structure of pestalalactone. This rearrangement is significant as it alters the molecular structure and can impact the biological activity of the compound.

The transformation can be initiated through two primary methods: photochemical induction via ultraviolet (UV) irradiation and chemical induction using a nucleophilic catalyst. Understanding the conditions that promote this conversion is crucial for maintaining the chemical integrity of this compound during research and development.

Quantitative Data Summary

Currently, detailed public quantitative data on the reaction kinetics, such as specific rates and quantum yields for the UV-induced conversion or turnover numbers for the nucleophilic catalysis, are not extensively available in the literature. However, the conversion is described as "clean" and "facile," suggesting high-yield transformations under optimized conditions. The following table summarizes the qualitative and semi-quantitative data gathered from existing studies.

| Parameter | UV Irradiation Induced Conversion | Nucleophile-Catalyzed Conversion | Reference |

| Reaction Type | Intramolecular Cannizzaro-Tishchenko | Intramolecular Cannizzaro-Tishchenko | Slavov et al., 2010 |

| Product | Pestalalactone (racemic mixture) | Pestalalactone (racemic mixture) | Slavov et al., 2010 |

| Observed Yield | Described as "cleanly isomerize" | Described as "cleanly isomerize" | Slavov et al., 2010 |

| Key Influencing Factors | UV wavelength, irradiation time, solvent | Type of nucleophile, catalyst concentration, temperature, solvent | General Chemical Principles |

Table 1: Summary of Data on the Conversion of this compound to Pestalalactone

Experimental Protocols

The following are detailed methodologies for the two known methods of converting this compound to pestalalactone.

Protocol 1: UV Irradiation-Induced Conversion

This protocol describes the photochemical isomerization of this compound to pestalalactone.

Materials:

-

This compound

-

Degassed solvent (e.g., acetonitrile or dichloromethane)

-

UV photoreactor equipped with a specific wavelength lamp (e.g., 254 nm or 300 nm)

-

Quartz reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

-

Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

Procedure:

-

Prepare a solution of this compound in the chosen degassed solvent at a concentration of approximately 0.1-1.0 mg/mL in a quartz reaction vessel.

-

Place the reaction vessel in the UV photoreactor and ensure uniform irradiation by using a stirring mechanism.

-

Irradiate the solution with UV light at the selected wavelength. The reaction progress should be monitored periodically.

-

To monitor the reaction, withdraw aliquots at regular intervals (e.g., every 30 minutes) and analyze by HPLC to determine the ratio of this compound to pestalalactone.

-

Continue irradiation until the conversion is complete, as indicated by the disappearance of the this compound peak in the HPLC chromatogram.

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude pestalalactone.

-

Purify the product using standard chromatographic techniques (e.g., silica gel column chromatography).

-

Confirm the structure of the purified pestalalactone using NMR spectroscopy.

Protocol 2: Nucleophile-Catalyzed Conversion

This protocol outlines the chemically induced isomerization of this compound to pestalalactone using a nucleophilic catalyst.

Materials:

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

-

Nucleophilic catalyst (e.g., sodium methoxide, triethylamine, or other non-nucleophilic strong bases)

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

-

Stirring apparatus

-

Thin-Layer Chromatography (TLC) or HPLC system for reaction monitoring

-

NMR spectrometer for product characterization

Procedure:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere in a suitable reaction flask equipped with a stirrer.

-

Add a catalytic amount of the chosen nucleophile to the solution. The optimal amount of catalyst may need to be determined empirically, typically ranging from 0.1 to 10 mol%.

-

Stir the reaction mixture at room temperature or with gentle heating, depending on the catalyst used.

-

Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a mild acid to neutralize a basic catalyst).

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude pestalalactone by column chromatography.

-

Verify the structure of the final product by NMR spectroscopy.

Visualizations

Chemical Transformation Pathway

The following diagram illustrates the intramolecular Cannizzaro-Tishchenko reaction mechanism for the conversion of this compound to pestalalactone. The reaction is initiated by either UV light or a nucleophile, leading to a hydride shift and subsequent cyclization to form the lactone.

Caption: Proposed mechanism for the conversion of this compound to pestalalactone.

Experimental Workflow

This diagram outlines the general experimental workflow for the conversion and analysis of this compound to pestalalactone.

Caption: General experimental workflow for this compound to pestalalactone conversion.

Methodological & Application

Application Notes and Protocols for Pestalone Co-culture Fermentation Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pestalone is a chlorinated benzophenone antibiotic with potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a secondary metabolite produced by the marine fungus Pestalotia sp. (strain CNL-365) exclusively when co-cultured with the marine bacterium, strain CNJ-328.[1][2][3] This observation highlights the importance of microbial interactions in activating silent biosynthetic gene clusters and discovering novel therapeutic compounds. Optimization of the co-culture fermentation process is therefore critical for maximizing the yield of this compound for research and potential drug development.

These application notes provide a comprehensive overview of the experimental protocols for the co-culture of Pestalotia sp. and marine bacterium CNJ-328, along with strategies for optimizing this compound production.

Principles of Co-culture Induction

The production of this compound is a classic example of induced secondary metabolite synthesis through microbial antagonism. While the exact signaling molecules have not been definitively identified, evidence suggests that direct cell-to-cell contact between the fungus and the bacterium is necessary to trigger the expression of the this compound biosynthetic gene cluster in Pestalotia sp.[4] Neither the bacterial extract nor the cell-free supernatant is sufficient to induce production, pointing towards a contact-dependent signaling mechanism.

Experimental Protocols

Materials and Media

Microorganisms:

-

Pestalotia sp. (strain CNL-365)

-

Marine bacterium (strain CNJ-328)

Media:

-

YPG Medium (Yeast Extract-Peptone-Glycerol):

-

Yeast Extract: 10 g/L

-

Peptone: 20 g/L

-

Glycerol: 30 mL/L

-

Natural Seawater: 1 L

-

Adjust pH to 6.0-7.0 before sterilization.

-

For solid medium, add 15-20 g/L of agar.

-

-

Marine Broth 2216 (for bacterial culture):

-

Commercially available or prepared according to the manufacturer's instructions.

-

Inoculum Preparation

2.1 Fungal Inoculum (Pestalotia sp. CNL-365):

-

Grow Pestalotia sp. on YPG agar plates at 25°C for 7-10 days until sufficient mycelial growth is observed.

-

Prepare a mycelial suspension by scraping the surface of the agar plate with a sterile loop or by cutting out agar plugs (5 mm diameter) from the growing edge of the colony.

-

Transfer the mycelial fragments or agar plugs into a sterile flask containing 50 mL of liquid YPG medium.

-

Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days to obtain a seed culture.

2.2 Bacterial Inoculum (Marine Bacterium CNJ-328):

-

Inoculate a single colony of marine bacterium CNJ-328 into a flask containing 50 mL of Marine Broth 2216.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 24-48 hours until the culture reaches the late logarithmic growth phase (OD600 ≈ 0.8-1.0).

Co-culture Fermentation

-

Dispense 100 mL of YPG medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

-

Inoculate the flasks with the Pestalotia sp. seed culture. A typical starting inoculum is 5% (v/v).

-

Incubate the fungal culture at 25°C, shaking at 150 rpm for 24 hours to allow for initial fungal growth.

-

After 24 hours, inoculate the fungal culture with the marine bacterium CNJ-328 seed culture. The inoculum ratio of fungus to bacterium is a critical parameter to optimize (see Optimization section). A starting point is a 10:1 (fungus:bacterium) volume ratio of the seed cultures.

-

Continue the co-culture fermentation at 25°C, shaking at 150 rpm for 7-14 days.

-

Monitor the fermentation broth for pH changes and microbial growth.

Extraction of this compound

-

After the fermentation period, harvest the entire culture broth.

-

Homogenize the mycelia and broth using a blender or sonicator.

-

Extract the homogenized culture with an equal volume of ethyl acetate twice.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

Quantification of this compound (HPLC Method)

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Standard: A purified standard of this compound is required for creating a calibration curve for quantification.

-

Sample Preparation: Dissolve the crude extract in a known volume of methanol and filter through a 0.22 µm syringe filter before injection.

Optimization of Co-culture Fermentation

Systematic optimization of fermentation parameters is crucial for enhancing the yield of this compound. The following parameters should be investigated.

Data Presentation

Note: The following tables present illustrative data for optimization experiments. Actual results will vary and should be determined empirically.

Table 1: Effect of Inoculum Ratio on this compound Yield

| Fungal Inoculum (% v/v) | Bacterial Inoculum (% v/v) | Inoculum Ratio (F:B) | This compound Yield (mg/L) |

| 5 | 0.5 | 10:1 | 15.2 |

| 5 | 1 | 5:1 | 25.8 |

| 5 | 2 | 2.5:1 | 38.5 |

| 5 | 5 | 1:1 | 22.1 |

Table 2: Effect of Fermentation Time on this compound Yield

| Fermentation Time (days) | This compound Yield (mg/L) |

| 5 | 12.5 |

| 7 | 28.9 |

| 9 | 45.3 |

| 11 | 42.1 |

| 14 | 35.7 |

Table 3: Effect of pH on this compound Yield

| Initial pH of Medium | This compound Yield (mg/L) |

| 5.0 | 20.4 |

| 6.0 | 35.7 |

| 7.0 | 41.2 |

| 8.0 | 28.9 |

Table 4: Effect of Temperature on this compound Yield

| Temperature (°C) | This compound Yield (mg/L) |

| 20 | 18.5 |

| 25 | 40.1 |

| 28 | 32.6 |

| 30 | 15.2 |

Table 5: Effect of Agitation and Aeration on this compound Yield

| Agitation (rpm) | Aeration (vvm) | This compound Yield (mg/L) |

| 100 | 0.5 | 22.3 |

| 150 | 0.5 | 39.8 |

| 200 | 0.5 | 35.1 |

| 150 | 1.0 | 48.6 |

Visualizations

Caption: Experimental workflow for this compound production.

Caption: Contact-dependent signaling for this compound production.

Caption: Logical workflow for fermentation optimization.

References

Total Synthesis of Pestalone: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Pestalone, a chlorinated and prenylated benzophenone antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The synthesis, developed by Schmalz and colleagues, employs a convergent strategy, coupling two highly functionalized aromatic rings. This document outlines the key starting materials, the synthetic route, quantitative data, detailed experimental protocols for the key transformations, and visualizations of the synthetic pathway.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is a multi-step process that involves the preparation of two key aromatic fragments, an aryl bromide (Ring A precursor) and a functionalized benzaldehyde (Ring B precursor), followed by their coupling and subsequent functional group manipulations to yield the final natural product. The key steps in this synthesis include:

-

Synthesis of the Aryl Bromide Fragment: Starting from commercially available materials, this fragment is prepared through a series of reactions including chlorination, bromination, and methylation.

-

Synthesis of the Benzaldehyde Fragment: This component is synthesized involving steps like protection of hydroxyl groups, prenylation, and formylation.

-

Coupling of the Fragments: The two fragments are coupled via a nucleophilic addition of an aryllithium species (generated from the aryl bromide) to the benzaldehyde.

-

Final Transformations: The coupled product undergoes oxidation and deprotection to afford this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound, including the number of steps for the synthesis of each fragment and the reported yields for each transformation.

| Step No. | Transformation | Starting Material | Product | Yield (%) |

| 1 | Chlorination, Bromination, and Methylation | 3,5-Dihydroxytoluene | 2,6-Dichloro-4-bromo-3,5-dimethoxytoluene | 83 |

| 2 | MOM Protection | 3,5-Dihydroxybenzaldehyde | 3,5-Bis(methoxymethoxy)benzaldehyde | 95 |